N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In materials science, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a fluorescent probe for the detection of metal ions and other analytes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to induce cell cycle arrest at the G2/M phase and to activate caspase-3 and -9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess both in vitro and in vivo anticancer activity against various cancer cell lines and tumor models. In addition, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively simple synthesis method, which makes it easy to prepare in large quantities. In addition, N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a wide range of biological activities, which makes it a versatile compound for various scientific applications. However, one of the limitations of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research, including:
1. Development of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide-based materials with unique properties, such as fluorescence, conductivity, and magnetic properties.
2. Investigation of the structure-activity relationship of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its derivatives to identify more potent anticancer agents.
3. Study of the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in vivo to determine its suitability for clinical applications.
4. Development of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide-based fluorescent probes for the detection of metal ions and other analytes.
5. Investigation of the mechanism of action of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its derivatives to better understand their biological activities.
Conclusion:
N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, or N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, is a versatile chemical compound that has been extensively studied for its potential applications in various scientific fields. N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide possesses a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Although there are some limitations to working with N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, its relatively simple synthesis method and versatile biological activities make it a promising compound for future research.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with 2-(2-bromoethoxy)anisole in the presence of potassium carbonate as a base. The resulting intermediate is then reacted with N-(2-methoxyphenyl)acetamide in the presence of cesium carbonate as a base to yield N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The overall synthetic route is shown in Figure 1.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-11-13-17(14-12-16)23-26-24(31-27-23)18-7-3-5-9-20(18)30-15-22(28)25-19-8-4-6-10-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCNWPXZWCSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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